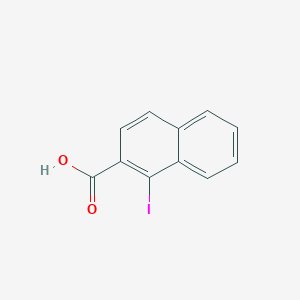

1-iodonaphthalene-2-carboxylic Acid

Description

Significance of Aryl Halides in Modern Synthetic Chemistry

Aryl halides are a class of organic compounds where a halogen atom is directly attached to an aromatic ring. They are of paramount importance in modern synthetic chemistry, primarily serving as versatile building blocks in a wide array of cross-coupling reactions. google.com The carbon-halogen bond in aryl halides, particularly the carbon-iodine bond, is readily activated by transition metal catalysts, such as palladium, copper, and nickel, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is the foundation for powerful synthetic methodologies like the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, which have revolutionized the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The presence of the iodine atom in 1-iodonaphthalene-2-carboxylic acid makes it an excellent candidate for these transformative cross-coupling reactions.

Naphthalene (B1677914) Carboxylic Acids as Privileged Scaffolds for Functional Materials and Bioactive Molecules

The naphthalene core is a "privileged scaffold" in medicinal chemistry and materials science. Its rigid, planar, and lipophilic nature provides a well-defined three-dimensional structure that can be strategically functionalized to interact with biological targets or to assemble into ordered materials. Naphthalene-based structures are found in numerous bioactive compounds with a wide range of therapeutic properties. Furthermore, the extended π-system of the naphthalene ring imparts unique photophysical properties, making naphthalene derivatives valuable components in the design of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials. The incorporation of a carboxylic acid group onto the naphthalene scaffold, as seen in this compound, offers a handle for further chemical modification, such as amidation or esterification, and can also influence the solubility and binding properties of the molecule.

Rationale for Comprehensive Investigation of this compound

The rationale for a detailed investigation of this compound stems from the synergistic combination of its three key structural features: the reactive aryl iodide, the versatile carboxylic acid, and the functional naphthalene scaffold. This unique arrangement suggests that the compound can serve as a trifunctional building block in organic synthesis. The aryl iodide allows for the introduction of a wide variety of substituents through cross-coupling reactions. The carboxylic acid can act as a directing group in certain reactions or be converted into other functional groups. The naphthalene core provides the foundational structure for building larger, more complex molecules with potential applications in fields ranging from medicinal chemistry to materials science. Despite this potential, detailed research on the synthesis, reactivity, and applications of this compound is not extensively documented in publicly available scientific literature, highlighting a gap in knowledge and presenting an opportunity for further investigation.

Chemical and Physical Properties of this compound

While detailed research findings are scarce, some fundamental properties of this compound have been reported by chemical suppliers.

| Property | Value |

| Molecular Formula | C₁₁H₇IO₂ |

| Molecular Weight | 298.08 g/mol |

| CAS Number | 91059-43-7 |

This data is compiled from publicly available information from chemical suppliers.

Synthesis of this compound

One potential synthetic route to this compound involves the oxidation of the corresponding nitrile, 1-iodo-2-naphthonitrile. The nitrile group can be hydrolyzed to a carboxylic acid under appropriate acidic or basic conditions. This precursor, 1-iodo-2-naphthonitrile, can be synthesized via methods such as the Sandmeyer reaction from 1-aminonaphthalene-2-carbonitrile.

Structure

3D Structure

Properties

CAS No. |

91059-43-7 |

|---|---|

Molecular Formula |

C11H7IO2 |

Molecular Weight |

298.08 g/mol |

IUPAC Name |

1-iodonaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C11H7IO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6H,(H,13,14) |

InChI Key |

CVCXKFYYXBHGNV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2I)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Iodonaphthalene 2 Carboxylic Acid

Strategies for Carbon-Carbon Bond Formation Leading to the Carboxylic Acid Moiety

This synthetic strategy focuses on the carboxylation of 1-iodonaphthalene (B165133) and related iodoarenes. The carbon-iodine bond of 1-iodonaphthalene provides a reactive handle for the introduction of a carboxyl group through various transition metal-catalyzed reactions.

The direct carboxylation of aryl iodides, such as 1-iodonaphthalene, is a powerful tool for the synthesis of aromatic carboxylic acids. This transformation is typically achieved using carbon dioxide as the carboxylating agent, facilitated by a transition metal catalyst.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in carboxylation reactions is well-established. Palladium(0) catalysts can undergo oxidative addition to the carbon-iodine bond of aryl iodides. The resulting arylpalladium(II) intermediate can then react with a suitable carboxylating agent. While direct carboxylation with CO2 is a significant area of research nih.gov, related palladium-catalyzed carbonylative processes provide insight into the reactivity of naphthalenic systems. For instance, palladium-catalyzed decarbonylative iodination of 1-naphthoic acid has been shown to produce 1-iodonaphthalene in good yield, demonstrating the reversible nature of such transformations under specific conditions nih.gov.

Table 1: Examples of Palladium-Catalyzed Reactions Involving Naphthalene (B1677914) Scaffolds

| Starting Material | Catalyst System | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Naphthoic acid | Pd₂(dba)₃ / Xantphos | 1-Iodobutane (B1219991), Proton Sponge, PyCIU | 1-Iodonaphthalene | 73 | nih.gov |

| 2-Bromoanilines | Pd(OAc)₂ / BuPdAd₂ | CO₂, Isocyanides, Cs₂CO₃ | Quinazoline-1,4(1H,3H)-diones | N/A | nih.gov |

| 2-Iodoanilines | Pd(PPh₃)₄ | CO₂, CO, AcOCs | Isatoic anhydrides | N/A | nih.gov |

Nickel catalysts offer a cost-effective and often highly reactive alternative to palladium for carboxylation reactions. Nickel(0) species can activate aryl iodides for subsequent carboxylation. A notable protocol involves the nickel-catalyzed carboxylation of aryl iodides using lithium formate (B1220265) as a CO surrogate, which proceeds through an in situ generation of carbon monoxide rsc.org. This method displays good functional group tolerance. Another approach describes the carboxylation of 1-iodonaphthalene using nickel cyanide as a catalyst, affording 1-naphthalenecarboxylic acid in a 60% yield after 16 hours google.com. Furthermore, recent advancements have demonstrated a nickel-catalyzed double incorporation of CO₂, functioning as both a carbonylating and carboxylating agent acs.org.

Table 2: Nickel-Catalyzed Carboxylation of Iodoarenes

| Aryl Iodide | Catalyst System | Carboxylating Agent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Various Aryl Iodides | Ni catalyst | Lithium formate, Acetic anhydride | Aromatic Carboxylic Acids | Good | rsc.org |

| 1-Iodonaphthalene | Nickel cyanide | N/A, 16 h | 1-Naphthalenecarboxylic acid | 60 | google.com |

| Alkynes | Ni(cod)₂, DBU | CO₂ (1 atm), 0°C | Carboxylated alkynes | Good | elsevierpure.com |

Copper-catalyzed carboxylation of aryl iodides has emerged as a valuable synthetic tool, often proceeding under mild conditions. A method utilizing a catalytic amount of copper(I) iodide with a nitrogen-based ligand, such as TMEDA or DMEDA, and diethylzinc (B1219324) as a reductant allows for the carboxylation of aryl iodides at room temperature to 70 °C under an atmosphere of carbon dioxide. nih.govresearchgate.netnih.gov This system demonstrates excellent functional group tolerance, accommodating esters, halides, ethers, and other functionalities. nih.govresearchgate.netnih.gov The reaction is believed to proceed through the formation of copper clusters. nih.gov Another copper-catalyzed approach involves the reaction of 1-iodonaphthalene with malononitrile, which leads to the formation of 1-naphthalenecarboxylic acid, albeit in moderate yields of around 50% google.com.

Table 3: Copper-Catalyzed Carboxylation of Aryl Iodides

| Aryl Iodide | Catalyst System | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Iodo-t-butylbenzene | CuI / TMEDA or DMEDA | Et₂Zn, CO₂ (1 atm) | DMA | 25-70 | 79 | nih.gov |

| Electron-rich aryl iodides | CuI / Nitrogen ligands | CO₂ (1 atm) | DMSO | 25-70 | N/A | researchgate.net |

| Electron-deficient aryl iodides | CuI / Nitrogen ligands | CO₂ (1 atm) | DMA | 70 | N/A | researchgate.net |

| 1-Iodonaphthalene | Copper-containing catalyst | Malononitrile | N/A | N/A | ~50 | google.com |

Oxidative carboxylation represents a direct approach to forming carboxylic acids from aromatic hydrocarbons, bypassing the need for pre-halogenated substrates. A palladium(II) acetate/potassium persulfate catalytic system has been shown to facilitate the oxidative carbonylation of naphthalene, leading to naphthalenecarboxylic acids. researchgate.net This method involves the direct carbonylative C-H bond activation. Electrochemical methods have also been explored for the carboxylation of naphthalene, which can lead to dearomative dicarboxylation or selective monocarboxylation depending on the substrate and reaction conditions. acs.orgnih.gov

Carboxylation of 1-Iodonaphthalene and Related Iodoarenes

Strategies for Carbon-Iodine Bond Formation on Naphthalene Carboxylic Acids

This alternative synthetic route involves the direct iodination of a naphthalene carboxylic acid precursor. The regioselectivity of the iodination is a critical aspect of this approach. Various iodinating reagents and conditions have been developed to achieve the desired substitution pattern. Methods for the iodination of aromatic compounds include the use of iodine in the presence of an oxidizing agent, such as sodium iodate (B108269) in aqueous acetic acid, or using reagents like N-iodosuccinimide (NIS) with a palladium catalyst for ipso-iododecarboxylation. researchgate.netresearchgate.net Direct iodination of arenes can also be achieved using iodic acid in a mixture of acetic acid, acetic anhydride, and sulfuric acid. nih.gov The synthesis of α-iodocarboxylic acids can also be achieved through various methods, including the use of copper salts or by converting the carboxylic acid to an ester enolate followed by treatment with iodine. manac-inc.co.jp

Electrophilic Iodination of Naphthalene Carboxylic Acid Precursors

Electrophilic iodination stands as a primary route for the synthesis of 1-iodonaphthalene-2-carboxylic acid. This process involves the reaction of a naphthalene carboxylic acid precursor with an electrophilic iodine source. The regioselectivity of the iodination is influenced by the directing effects of the carboxyl group and the reaction conditions employed.

Iodination with Elemental Iodine

Elemental iodine (I₂) is a commonly used reagent for the iodination of aromatic compounds. mdpi.com However, due to its relatively low electrophilicity, an activating agent or oxidant is often required to facilitate the reaction with naphthalene carboxylic acid precursors. acsgcipr.org These activators generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I+), which can then attack the electron-rich naphthalene ring. researchgate.net The reaction typically proceeds by dissolving the naphthalene carboxylic acid precursor and elemental iodine in a suitable solvent, followed by the addition of the activating agent.

Iodination with Iodine-Containing Oxidants

A variety of iodine-containing oxidants can be employed to achieve the iodination of naphthalene carboxylic acid precursors. These reagents often provide a more controlled and efficient source of electrophilic iodine compared to elemental iodine alone. Commonly used iodine-containing oxidants include:

Iodine in the presence of an oxidizing agent: Systems such as iodine combined with iodic acid (HIO₃) or sodium iodate (NaIO₃) in an acidic medium like aqueous acetic acid have been shown to be effective for the iodination of naphthalenes. researchgate.neteurjchem.com

N-Iodosuccinimide (NIS): NIS is a mild and selective iodinating agent. acsgcipr.orgnih.gov It is often used in the presence of a catalytic amount of an acid, such as trifluoroacetic acid, to enhance its reactivity. acsgcipr.org

Diacetoxyiodobenzene (B1259982) (DIB): In some modifications, carboxylic acids can be reacted with diacetoxyiodobenzene and elemental iodine under ultraviolet light to produce the corresponding iodide. alfa-chemistry.com

Role of Acetic Acid and Other Solvents in Iodination

The solvent plays a crucial role in the electrophilic iodination of naphthalene carboxylic acid precursors. Acetic acid is a frequently used solvent in these reactions. researchgate.netnih.gov Its polar nature helps to dissolve the reactants and stabilize the charged intermediates formed during the reaction. Furthermore, in combination with strong acids like sulfuric acid, acetic acid can contribute to the generation of the active electrophilic species. nih.gov The use of aqueous acetic acid can also be advantageous, with the water content influencing the reaction kinetics. researchgate.net Other solvents, such as carbon tetrachloride, have been utilized in specific iodination reactions, particularly in radical-based methods. byjus.com The selection of the solvent system is critical for optimizing the reaction rate, yield, and selectivity of the iodination process.

Decarboxylative Iodination of Naphthalene Dicarboxylic Acids

An alternative synthetic route to this compound involves the decarboxylative iodination of naphthalene dicarboxylic acids. This approach leverages the removal of a carboxyl group and its replacement with an iodine atom.

Hunsdiecker Reaction and its Modern Adaptations

The classic Hunsdiecker reaction involves the thermal decomposition of a silver salt of a carboxylic acid in the presence of a halogen, such as iodine, to yield an organic halide. byjus.comwikipedia.org In the context of synthesizing this compound, a silver salt of a naphthalene-1,2-dicarboxylic acid monoester could theoretically be used. The reaction is believed to proceed through a radical mechanism. wikipedia.org

Modern adaptations of the Hunsdiecker reaction have been developed to improve its convenience and applicability. One such modification is the Christol-Firth modification, which allows the reaction to be performed directly on the free carboxylic acid using mercuric oxide and a halogen. adichemistry.com Another variation, known as the Simonini reaction, occurs when the ratio of silver carboxylate to iodine is 2:1, leading to the formation of an ester product. wikipedia.orgadichemistry.com More recent developments have focused on catalytic versions of the Hunsdiecker reaction. wikipedia.org For instance, iron salts under visible light have been shown to catalyze the decarboxylative halogenation of aliphatic carboxylic acids. rsc.org

| Reaction | Description | Key Reagents |

| Classic Hunsdiecker Reaction | Thermal decomposition of a silver carboxylate with a halogen. byjus.comwikipedia.org | Silver carboxylate, Halogen (e.g., Iodine) |

| Christol-Firth Modification | Decarboxylative halogenation of a free carboxylic acid. adichemistry.com | Carboxylic acid, Mercuric oxide, Halogen |

| Catalytic Decarboxylative Halogenation | Iron-catalyzed decarboxylative halogenation under visible light. rsc.org | Carboxylic acid, Iron salt, Halogen source, Visible light |

Barton Iodo-de-carboxylation

The Barton iodo-de-carboxylation is a variation of the Barton decarboxylation, a radical-based method for removing a carboxylic acid group. wikipedia.orgnih.gov This reaction proceeds via the formation of a thiohydroxamate ester, often referred to as a Barton ester, from the carboxylic acid. alfa-chemistry.comjk-sci.com This ester is then subjected to a radical initiator in the presence of an iodine source, such as iodoform (B1672029) or 2,2,2-trifluoroiodoethane, to generate the corresponding alkyl or aryl iodide. alfa-chemistry.comresearchgate.net

Palladium-Catalyzed Decarbonylative Iodination

A significant development in the synthesis of aryl iodides, including iodo-naphthalene derivatives, is the use of palladium catalysis for the decarbonylative iodination of carboxylic acids. This method provides an efficient route from readily available aryl carboxylic acids. nih.gov

In a notable study, a palladium-catalyzed iodination of aryl carboxylic acids was developed using 1-iodobutane as the iodide source. nih.gov The reaction proceeds through the in situ activation of the carboxylic acid to its corresponding acid chloride, followed by the formation of a phosphonium (B103445) salt. This process, facilitated by a Pd/Xantphos catalyst system, a base, and a deoxychlorinating reagent, allows for the synthesis of a wide array of aryl iodides. nih.gov A key feature of this methodology is the ligand-assisted halide exchange, where a C-P reductive elimination forms a Xantphos phosphonium chloride that initiates a halide exchange. nih.gov

Table 1: Key Features of Palladium-Catalyzed Decarbonylative Iodination

| Feature | Description |

|---|---|

| Catalyst System | Palladium/Xantphos |

| Iodide Source | 1-Iodobutane |

| Activation | In situ to acid chloride |

| Key Intermediate | Phosphonium salt |

| Mechanism Highlight | Ligand-assisted halide exchange |

Transition Metal-Free Decarboxylative Iodination

In a move towards more sustainable and cost-effective synthesis, transition metal-free decarboxylative iodination methods have been developed. These methods offer a direct route to aryl iodides from benzoic acids without the need for expensive and potentially toxic transition metals. nih.gov

One such procedure utilizes readily available benzoic acids and molecular iodine (I₂). This approach is particularly effective for electron-rich benzoic acids and polyfluorinated aromatic acids. nih.gov Mechanistic studies, including Hammett plot analysis, suggest that the reaction proceeds through a pathway involving a significant buildup of positive charge in the transition state, which is consistent with an electrophilic aromatic substitution-type mechanism. nih.gov This is in contrast to the radical mechanisms often observed in classical Hunsdiecker-type reactions. nih.gov The simplicity and scalability of this method make it a valuable alternative to traditional protocols. nih.gov

Table 2: Comparison of Decarboxylative Iodination Methods

| Method | Catalyst | Key Features | Substrate Scope |

|---|---|---|---|

| Palladium-Catalyzed | Palladium/Xantphos | Broadly applicable, complex scaffolds | Aryl and vinyl carboxylic acids nih.gov |

Halogen Exchange Reactions on Naphthalene Carboxylic Acid Halides

Halogen exchange reactions represent a classical yet effective strategy for the synthesis of iodoarenes. The Hell-Volhard-Zelinsky (HVZ) reaction, for instance, allows for the α-halogenation of carboxylic acids. libretexts.orglibretexts.org This reaction typically involves the conversion of the carboxylic acid to its acyl halide derivative, which more readily undergoes halogenation. libretexts.orglibretexts.org

In the context of synthesizing this compound, a naphthalene carboxylic acid would first be converted to its corresponding acyl chloride or bromide. This is often achieved using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). chemistrysteps.com The resulting acyl halide is more susceptible to halogenation at the alpha position. Subsequent hydrolysis of the α-halo acyl halide would yield the desired α-halo carboxylic acid. chemistrysteps.com For the introduction of iodine, specific methods have been developed that utilize molecular iodine in a similar fashion to the HVZ reaction for chlorination and bromination. chemistrysteps.com

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound, this translates to the exploration of alternative energy sources and solvent-free conditions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. nih.govmdpi.com This technology has been successfully applied to a variety of reactions, including the synthesis of heterocyclic compounds and amides. nih.govmdpi.commdpi.com The direct amidation of carboxylic acids and amines, for example, can be achieved rapidly and efficiently under solvent-free conditions using a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN) in a microwave reactor. nih.gov While a specific microwave-assisted synthesis for this compound is not detailed in the provided search results, the significant advantages of this technique in related syntheses, such as the preparation of indole-3-carboxylate (B1236618) derivatives, suggest its high potential for this application. mdpi.com Microwave-assisted synthesis often leads to cleaner reactions with easier product isolation. nih.govmdpi.com

Table 3: Advantages of Microwave-Assisted Synthesis

| Advantage | Description |

|---|---|

| Reduced Reaction Time | Reactions are often completed in minutes instead of hours. nih.gov |

| Improved Yields | Higher conversion rates and cleaner product formation are frequently observed. mdpi.com |

| Energy Efficiency | Focused heating of the reaction mixture leads to more efficient energy use. nih.gov |

| Solvent-Free Conditions | Many reactions can be performed without a solvent, reducing waste. nih.gov |

Ultrasonication in Reaction Protocols

Ultrasonication, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. The physical effects of acoustic cavitation can enhance reaction rates and yields. teiwm.grusp.br Ultrasound has been shown to be effective in various synthetic transformations, including the synthesis of 1,4-dihydropyridines and isoindolin-1-one (B1195906) derivatives. nih.govnih.gov The benefits of sonochemistry include improved selectivity and the ability to conduct reactions under milder conditions. nih.gov For instance, the synthesis of 3-hydroxyisoindolin-1-ones from 3-alkylidenephthalides and primary amines under ultrasonic irradiation proceeds in short reaction times with excellent yields. nih.gov The application of ultrasound can lead to the formation of very fine suspensions, which can enhance reaction rates in heterogeneous systems. teiwm.gr

Mechanochemical Synthesis (Grinding and Milling Techniques)

Mechanochemical synthesis, which involves inducing reactions through mechanical force such as grinding or milling, offers a solvent-free approach to chemical synthesis. rsc.org This technique is particularly advantageous for reactions between solid-state reactants, as it can eliminate the need for bulk solvents during both the reaction and purification steps. rsc.org One-pot, two-step mechanochemical syntheses have been successfully demonstrated for the preparation of metal complexes, where the ligand is first formed by ball milling and then reacted with a metal salt without isolation of the intermediate. rsc.org This approach is highly efficient in terms of time and waste reduction. While a direct application to the synthesis of this compound is not explicitly described, the principles of mechanochemistry are broadly applicable and represent a promising avenue for a greener synthesis of this compound.

Transition Metal-Free Synthesis

The synthesis of this compound can be effectively achieved without the use of transition metal catalysts, offering a more environmentally friendly and cost-effective route. A primary method for this is the Sandmeyer-type reaction, which begins with the diazotization of an aromatic amine. organic-chemistry.orgnih.gov This classic transformation is a cornerstone of aromatic chemistry, allowing for substitution patterns that are not accessible through direct substitution methods. organic-chemistry.org

The process starts with an appropriate aromatic amine, which is converted to a diazonium salt through nitrosation. organic-chemistry.org This is typically accomplished using nitrous acid, generated in-situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. organic-chemistry.orgjk-sci.com For the synthesis of aryl iodides, the resulting diazonium salt is then treated with a source of iodide, such as potassium iodide. organic-chemistry.org Unlike other Sandmeyer reactions that produce aryl chlorides or bromides, the iodination step does not require a copper(I) salt as a catalyst. organic-chemistry.orgjk-sci.com

Recent advancements have focused on making this process even milder and more efficient. For instance, methods have been developed that use a sulfonic acid-based cation-exchange resin as a recyclable, non-corrosive proton source for the one-pot diazotization-iodination of aromatic amines in water. researchgate.net Other approaches have utilized acidic ionic liquids, which allow the reaction to proceed at room temperature and yield stable diazonium salts that react rapidly with sodium iodide. ijcce.ac.ir These modern variations avoid harsh acidic conditions and offer simpler work-up procedures. ijcce.ac.irresearchgate.net

Table 1: Reagents and Conditions for Transition Metal-Free Iodination

| Reagent/Condition | Role | Typical Protocol | Modern Variations |

|---|---|---|---|

| Aromatic Amine | Starting Material | 1-amino-2-naphthoic acid | Various substituted anilines |

| Nitrite Source | Diazotizing Agent | Sodium Nitrite (NaNO₂) | Sodium Nitrite (NaNO₂) |

| Acid | Proton Source | Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄) | p-Toluenesulfonic acid (p-TsOH), Cation-exchange resin, Acidic ionic liquid [H-NMP]HSO₄ researchgate.netijcce.ac.ir |

| Iodide Source | Nucleophile | Potassium Iodide (KI) | Sodium Iodide (NaI) ijcce.ac.ir |

| Temperature | Reaction Control | 0–15 °C | Room Temperature organic-chemistry.orgijcce.ac.ir |

Biocatalytic Transformations Towards Analogues

Biocatalysis offers a powerful and selective approach for modifying aromatic compounds to produce valuable analogues. nih.gov While direct enzymatic synthesis of this compound is not a common focus, enzymes are used to perform transformations on naphthalene and related aromatic scaffolds, yielding chiral products that are difficult to obtain through traditional chemistry. nih.govacs.org

Key enzymes in this field include oxygenases and peroxygenases, which can introduce hydroxyl groups onto aromatic rings. nih.gov For example, naphthalene dioxygenase can hydroxylate naphthalene to form a 1,2-dihydro-1,2-dihydroxy derivative. nih.gov Heme-thiolate enzymes can catalyze aromatic hydroxylation via an epoxide intermediate. nih.govacs.org These epoxides are valuable synthetic building blocks that can be opened by nucleophiles to create a variety of chiral trans-disubstituted cyclohexadiene derivatives. nih.govacs.org

Although specific studies on this compound are limited, the principles can be extended. A hypothetical biocatalytic process could involve the enzymatic hydroxylation of the naphthalene ring, a reaction guided by the electronic properties of the existing iodo and carboxyl substituents. Furthermore, chemoenzymatic methods are emerging, such as the use of a flavin oxidase to achieve the iodination of certain aromatic compounds, demonstrating the potential for integrating biological and chemical steps. researchgate.net

Table 2: Potential Biocatalytic Reactions for Naphthalene Analogues

| Enzyme Class | Transformation | Potential Product from Naphthalene Scaffold |

|---|---|---|

| Dioxygenase | Dihydroxylation | cis-Dihydrodiol derivatives nih.gov |

| Cytochrome P450 Monooxygenase | Epoxidation/Hydroxylation | Epoxides, Phenols nih.gov |

| Peroxygenase | Epoxidation | Arene epoxides, leading to trans-disubstituted diols nih.govacs.org |

| Laccase / Peroxidase | Radical-mediated reactions | Oxidized and coupled products nih.gov |

Chemical Reactivity and Mechanistic Investigations of 1 Iodonaphthalene 2 Carboxylic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) of 1-iodonaphthalene-2-carboxylic acid is a versatile functional handle that can undergo a variety of transformations. These reactions primarily involve the electrophilic carbonyl carbon and the acidic proton of the hydroxyl group.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids, where the hydroxyl group is replaced by another nucleophile. This process typically involves the initial activation of the carbonyl group to enhance its electrophilicity.

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. The most classic method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. organic-chemistry.orgchemistrysteps.combyjus.com This is a reversible equilibrium-driven process. To favor the formation of the ester product, a large excess of the alcohol is often used, or the water generated during the reaction is removed. chemistrysteps.combyjus.com

The mechanism of Fischer esterification proceeds through several key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.com

For this compound, esterification with simple alcohols like methanol or ethanol would be expected to proceed under standard Fischer conditions.

Table 1: Representative Conditions for Fischer Esterification

| Reactant | Alcohol | Catalyst | Conditions | Product |

| This compound | Methanol | H₂SO₄ (catalytic) | Reflux | Methyl 1-iodonaphthalene-2-carboxylate |

| This compound | Ethanol | HCl (catalytic) | Reflux | Ethyl 1-iodonaphthalene-2-carboxylate |

Alternative methods for esterification that avoid the use of strong acids and the generation of water include reactions with alkyl halides after converting the carboxylic acid to its carboxylate salt, or the use of coupling agents. organic-chemistry.orgchemistrysteps.com

Amidation is the formation of an amide from a carboxylic acid and an amine. The direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures because the basic amine can deprotonate the acidic carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org

To facilitate amidation under milder conditions, activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are commonly employed. libretexts.org DCC activates the carboxylic acid by converting the hydroxyl group into a better leaving group.

The mechanism of DCC-mediated amidation involves:

Activation of the carboxylic acid: The carboxylic acid adds to the carbon-nitrogen double bond of DCC, forming a highly reactive O-acylisourea intermediate.

Nucleophilic attack by the amine: The amine attacks the carbonyl carbon of the activated intermediate.

Formation of the amide: A tetrahedral intermediate is formed, which then collapses to yield the amide and dicyclohexylurea (DCU), a stable byproduct that precipitates from the reaction mixture.

Table 2: Typical Reagents for DCC-Mediated Amidation

| Reactant | Amine | Activating Agent | Solvent | Product |

| This compound | Ammonia (B1221849) | DCC | Dichloromethane | 1-Iodonaphthalene-2-carboxamide |

| This compound | Aniline | DCC | Dichloromethane | N-phenyl-1-iodonaphthalene-2-carboxamide |

Acyl halides, particularly acid chlorides, are highly reactive derivatives of carboxylic acids that serve as valuable intermediates in the synthesis of other acyl compounds like esters and amides. They are typically prepared by treating the carboxylic acid with a halogenating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.comchemistrysteps.comlibretexts.org

The reaction of a carboxylic acid with thionyl chloride proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group is converted into a chlorosulfite group, which is an excellent leaving group. masterorganicchemistry.comlibretexts.org The chloride ion generated in this process then acts as a nucleophile, attacking the carbonyl carbon and displacing the chlorosulfite group, which decomposes to sulfur dioxide and a chloride ion. masterorganicchemistry.com

The reaction of this compound with thionyl chloride would be expected to yield 1-iodonaphthalene-2-carbonyl chloride, a more reactive derivative.

Reaction Scheme for Acyl Chloride Formation:

This compound + SOCl₂ → 1-Iodonaphthalene-2-carbonyl chloride + SO₂ + HCl

Acid anhydrides are another class of reactive carboxylic acid derivatives. They can be prepared by the dehydration of two molecules of a carboxylic acid. However, a more common laboratory method involves the reaction of a carboxylate salt with an acyl chloride. khanacademy.org This reaction is a nucleophilic acyl substitution where the carboxylate anion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride and displacing the chloride ion.

For the formation of 1-iodonaphthalene-2-carboxylic anhydride, one could envision reacting the sodium salt of this compound with 1-iodonaphthalene-2-carbonyl chloride.

Decarboxylation Pathways

Decarboxylation is the removal of a carboxyl group, which is released as carbon dioxide (CO₂). The ease of decarboxylation of aromatic carboxylic acids depends on the stability of the resulting carbanion intermediate. The presence of electron-withdrawing groups on the aromatic ring can facilitate this process.

The decarboxylation of this compound to form 1-iodonaphthalene (B165133) is a potential transformation, though it may require harsh conditions such as high temperatures or the use of a catalyst. The mechanism of thermal decarboxylation of aromatic carboxylic acids can be complex and may involve the formation of an aryl anion intermediate. nih.gov Photochemical methods can also be employed for the decarboxylation of aromatic carboxylic acids, often proceeding through radical intermediates. rsc.org

Oxidative Decarboxylation

Oxidative decarboxylation is a chemical reaction that involves the removal of a carboxyl group through an oxidation process. wikipedia.org This transformation is a valuable method for the synthesis of aryl aldehydes and ketones from arylacetic acids. chemrevlett.com In the context of this compound, this reaction would lead to the formation of 1-iodonaphthalene.

The mechanism of oxidative decarboxylation can proceed through various pathways, often facilitated by metal catalysts or photoredox conditions. chemrevlett.comresearchgate.net For instance, a metal-free approach using hypervalent iodine(III) reagents has been described for the oxidative decarboxylation of propiolic acids, proceeding through a propargyl iodide intermediate. researcher.life In other systems, singlet molecular oxygen, generated in situ, has been shown to be an effective oxidant for the decarboxylation of arylacetic acids. ias.ac.in The reaction is believed to proceed via the formation of a carbanion, which is then attacked by singlet oxygen to form a peroxy intermediate that subsequently eliminates carbon dioxide. ias.ac.in

Visible-light-induced photoredox catalysis, often in combination with a co-catalyst like copper, has also emerged as a powerful tool for decarboxylative oxidation. researchgate.net These reactions can proceed under mild conditions and are applicable to a wide range of carboxylic acids. princeton.edu

Catalytic Decarboxylation (e.g., Gold-Catalyzed)

Catalytic decarboxylation offers a more controlled method for the removal of the carboxylic acid group. Gold-catalyzed decarboxylation has been investigated as a method for generating aryl nucleophiles from aryl carboxylates. researchgate.netrsc.org This process can be part of a decarboxylative cross-coupling reaction with iodoarenes, leading to the formation of biaryl compounds. researchgate.net

Mechanistic studies of gold-catalyzed decarboxylative cross-coupling reactions suggest a pathway involving a high-valent Au(I)/Au(III) cycle. montana.edu The reaction is thought to proceed through an oxidative addition of the iodoarene to a gold(I) complex, followed by a decarboxylation step that can be mediated by either a gold(I) or silver(I) species. researchgate.netmontana.edu The turnover-limiting step is often the oxidative addition. montana.edu

Crossover experiments have shown that a silver-mediated pathway can contribute to the formation of side products. nsf.gov The presence of a silver carboxylate can lead to the formation of homocoupled products, especially at lower gold catalyst loadings. nsf.gov

Curtius Rearrangement for Amine Derivatization

The Curtius rearrangement is a versatile synthetic transformation that converts a carboxylic acid into an isocyanate via an acyl azide intermediate. nih.govnih.gov This reaction proceeds with the thermal decomposition of the acyl azide. organic-chemistry.org The resulting isocyanate is a valuable intermediate that can be trapped with various nucleophiles to yield a range of amine derivatives, such as carbamates (with alcohols) or ureas (with amines). organic-chemistry.orgresearchgate.net

This one-pot procedure is compatible with a variety of functional groups, making it a powerful tool for the synthesis of complex molecules. organic-chemistry.org For aromatic carboxylic acids like this compound, the reaction of di-tert-butyl dicarbonate or a chloroformate with sodium azide in the presence of the carboxylic acid generates the acyl azide in situ. organic-chemistry.org This is followed by the rearrangement to the isocyanate, which can then be trapped to form the desired derivative. organic-chemistry.org

Reactions Involving the Aryl Iodide Functionality

The iodine atom in this compound serves as a versatile handle for various carbon-carbon bond-forming reactions, primarily through transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic synthesis that enable the formation of carbon-carbon and carbon-heteroatom bonds. The aryl iodide moiety of this compound makes it an excellent substrate for these reactions.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid) and an organohalide. nsf.govorganic-chemistry.org This reaction is widely used for the synthesis of biaryl compounds. rsc.org For this compound, this reaction would involve coupling with an arylboronic acid to form a 1-aryl-naphthalene-2-carboxylic acid derivative.

The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Asymmetric Suzuki-Miyaura Coupling has been developed to synthesize chiral biaryl compounds with high enantioselectivity. scispace.comrsc.org This is often achieved by using chiral ligands that coordinate to the palladium catalyst. nih.gov For instance, the use of a single-handed helical polymer ligand, PQXphos, has been shown to afford axially chiral biaryl esters with high enantioselectivities in the asymmetric Suzuki-Miyaura cross-coupling of 1-bromo-2-naphthoates. nih.gov The purification of naphthylboronic acids prior to their use has been found to be crucial for the efficiency of these reactions. nih.gov

| Catalyst/Ligand System | Substrate | Product | Yield (%) | Enantioselectivity (%) |

| Cationic chiral palladium(II) complexes | Aryl boronates and aryl halides | Chiral biaryl compounds | Good | High rsc.org |

| (S,S)-2,5-diphenyl-pyrrolidine-derived glyoxal bis-hydrazone ligand | Variety of substrates | Chiral biaryl compounds | High | High scispace.com |

| PQXphos (helical polymer ligand) | 1-Bromo-2-naphthoates | Axially chiral biaryl esters | High | High nih.gov |

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgthieme-connect.de In the context of this compound, this would involve the reaction of the aryl iodide with an alkene to introduce an alkenyl substituent at the 1-position of the naphthalene (B1677914) ring.

The mechanism of the Heck reaction involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond. liverpool.ac.uk A subsequent β-hydride elimination regenerates the double bond in the product and forms a palladium-hydride species, which then undergoes reductive elimination to regenerate the Pd(0) catalyst. liverpool.ac.uk

Heck-type reactions can also be performed with arylboronic acids as the arylating agent, which is considered a more environmentally benign alternative to aryl halides. nih.gov These reactions often require an oxidant to regenerate the active palladium catalyst. nih.gov In some cases, the Heck reaction can be part of a tandem process, such as an arylation/isomerization sequence. chemrxiv.org

| Reaction Type | Arylating Agent | Alkene | Catalyst | Key Features |

| Classic Heck | This compound | Various alkenes | Pd(0) complex | Forms a C-C bond between the naphthalene ring and the alkene. organic-chemistry.orgthieme-connect.de |

| Halide-Free Heck | Arylboronic Acid | Alkenes | Pd catalyst with an oxidant | Environmentally benign alternative to using aryl halides. nih.gov |

| Tandem Arylation/Isomerization | Aryl Iodide | Allylic/homoallylic alcohols | Pd(OAc)2 with tetraalkylammonium salts | Leads to the formation of carbonyl products. liverpool.ac.uk |

Formation and Reactivity of Naphthalene-based Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds)

Organometallic reagents such as Grignard (R-MgX) and organolithium (R-Li) compounds are powerful nucleophiles and strong bases, widely used for forming new carbon-carbon bonds. libretexts.orgyoutube.com The formation of such a reagent from this compound involves the reaction of the carbon-iodine bond with a metal, typically magnesium or lithium.

The direct preparation of a Grignard or organolithium reagent from this compound is complicated by the presence of the acidic carboxylic acid proton. Organometallic reagents readily deprotonate acidic functional groups like carboxylic acids. libretexts.org Therefore, any Grignard or organolithium reagent formed would immediately react with the starting material's carboxyl group in an acid-base reaction, consuming the reagent and preventing its use as a nucleophile.

To successfully generate the desired naphthalene-based organometallic reagent, the carboxylic acid group must first be protected. This could be achieved by converting it into an ester or another non-acidic functional group. After protection, the iodo-naphthalene derivative can be treated with magnesium metal in an ether solvent to form the Grignard reagent, or with an alkyllithium reagent (via lithium-halogen exchange) or lithium metal to form the organolithium compound.

Once formed, these naphthalene-based organometallic reagents would exhibit typical reactivity:

As Strong Nucleophiles: They can react with a wide range of electrophiles, such as aldehydes, ketones, esters, epoxides, and carbon dioxide, to form new C-C bonds. youtube.com For example, reaction with an aldehyde would yield a secondary alcohol.

As Strong Bases: They will react with any protic substance, including water, alcohols, and amines. libretexts.org All reactions must be conducted under strictly anhydrous conditions.

The polarity of the carbon-metal bond is inverted compared to the carbon-iodine bond, transforming the previously electrophilic carbon atom into a highly nucleophilic one. libretexts.org After the desired reaction, the protecting group on the carboxylic acid can be removed to regenerate the carboxyl functionality.

Hypervalent Iodine Chemistry of this compound

Hypervalent iodine compounds are derivatives in which the iodine atom possesses a formal oxidation state higher than +1, typically +3 (iodine(III) or λ³-iodanes) or +5 (iodine(V) or λ⁵-iodanes). wikipedia.orgprinceton.edu These reagents are valued in organic synthesis as mild, selective, and environmentally benign oxidizing agents, often serving as alternatives to toxic heavy metal oxidants. e-bookshelf.defrontiersin.org The C-I bond in this compound can be oxidized to generate these hypervalent species.

The synthesis of hypervalent iodine reagents from this compound would involve the oxidation of the iodine atom. arkat-usa.org

Formation of Iodine(III) Species:

Diacetoxyiodo derivatives: Oxidation with peracetic acid in acetic acid would yield the corresponding (diacetoxyiodo)naphthalene derivative, ArI(OAc)₂. arkat-usa.org

Dichloroiodo derivatives: Reaction with chlorine gas or sources of positive chlorine like sodium hypochlorite in the presence of acid can produce the dichloroiodo species, ArICl₂. arkat-usa.org These are versatile precursors for other iodine(III) reagents.

Formation of Iodine(V) Species:

Iodyl derivatives (ArIO₂): Further oxidation of the iodine(III) species or direct, more forceful oxidation of the starting iodoarene with strong oxidizing agents like oxone or potassium bromate can lead to the formation of the corresponding iodyl compound. wikipedia.org A well-known example is the preparation of 2-Iodoxybenzoic acid (IBX) from 2-iodobenzoic acid. wikipedia.org A similar transformation would be expected for the naphthalene analogue.

The structure of these hypervalent iodine compounds is typically described by a trigonal bipyramidal geometry for iodine(III) and a square pyramidal geometry for iodine(V), with the more electronegative ligands occupying the apical positions. scripps.edunih.gov

Once formed, the hypervalent iodine derivatives of this compound could be employed as reagents for a wide array of oxidative transformations. researchgate.netrsc.orgnih.gov The reactivity is based on the electrophilicity of the hypervalent iodine center and the excellent leaving group ability of the aryl iodide moiety. acs.org

Potential applications include:

Oxidation of Alcohols: Reagents analogous to Dess-Martin periodinane (DMP) or IBX, derived from this compound, could be used for the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones under mild conditions. organic-chemistry.org

Oxidative Coupling and Cyclization: Hypervalent iodine reagents are known to mediate various oxidative coupling and cyclization reactions, enabling the formation of C-C, C-O, and C-N bonds. frontiersin.orgresearchgate.net

C-H Functionalization: They can facilitate the functionalization of C-H bonds, for example, in the α-oxidation of ketones to introduce hydroxyl or acetoxy groups. scripps.edu

Rearrangement Reactions: Certain hypervalent iodine reagents can promote oxidative rearrangement processes, such as the Hofmann-type rearrangement of amides. rsc.orgnih.govorganic-chemistry.org

The specific reactivity would depend on the nature of the ligands attached to the iodine atom. The naphthalene backbone itself could influence the steric and electronic properties of the reagent, potentially offering unique selectivity in these transformations.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Organostannane |

| Palladium |

| 1-Vinylnaphthalene-2-carboxylic acid |

| 1-Phenylnaphthalene-2-carboxylic acid |

| 1-(Thiophen-2-yl)naphthalene-2-carboxylic acid |

| 1-Allylnaphthalene-2-carboxylic acid |

| Carbon monoxide |

| Naphthalene-1,2-dicarboxylic acid |

| Alkyl 1-formylnaphthalene-2-carboxylate |

| N-substituted 1-carbamoylnaphthalene-2-carboxylic acid |

| Gold |

| Silver |

| Grignard Reagent |

| Organolithium |

| Magnesium |

| Lithium |

| Iodine(III) |

| λ³-iodane |

| Iodine(V) |

| λ⁵-iodane |

| Peracetic acid |

| Acetic acid |

| Chlorine |

| Sodium hypochlorite |

| Oxone |

| Potassium bromate |

| 2-Iodoxybenzoic acid (IBX) |

| 2-Iodobenzoic acid |

Ligand Coupling Reactions

The presence of an iodine atom on the naphthalene ring makes this compound a versatile substrate for various transition metal-catalyzed ligand coupling reactions. The carbon-iodine bond is susceptible to oxidative addition to low-valent transition metal complexes, particularly those of palladium, initiating catalytic cycles that form new carbon-carbon and carbon-heteroatom bonds. These cross-coupling reactions are fundamental in synthetic organic chemistry for constructing more complex molecular architectures. nbinno.com

Common palladium-catalyzed reactions applicable to this compound include the Suzuki-Miyaura, Sonogashira, and Heck couplings. nbinno.com In these transformations, the iodine atom acts as a leaving group, replaced by various organic moieties. For instance, 1-iodonaphthalene has been shown to undergo palladium-catalyzed Stille cross-coupling reactions. sigmaaldrich.com The carboxylic acid group at the adjacent C2 position generally remains intact under typical cross-coupling conditions, allowing for the synthesis of multi-functionalized naphthalene derivatives that can be further elaborated.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., Arylboronic acid) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | 1-Aryl-naphthalene-2-carboxylic acid |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | 1-(Alkynyl)-naphthalene-2-carboxylic acid |

| Heck Coupling | Alkene | Pd(0) or Pd(II) catalyst, Base | 1-(Alkenyl)-naphthalene-2-carboxylic acid |

| Ullmann Coupling | Phenol, Amine, Thiol | Copper catalyst, Base | 1-(Aryloxy/Amino/Thio)-naphthalene-2-carboxylic acid |

Aryne Chemistry and Related Cycloaddition Reactions

This compound is a potential precursor for the generation of the highly reactive intermediate known as 1,2-naphthalyne. Arynes are didehydroarenes characterized by a formal triple bond within an aromatic ring, rendering them highly strained and electrophilic. wikipedia.org The generation of 1,2-naphthalyne from this substrate can be achieved under basic conditions, where deprotonation of the carboxylic acid is followed by elimination of the iodide anion and carbon dioxide. This pathway is analogous to the generation of benzyne from precursors like 2-diazoniobenzene-1-carboxylate. wikipedia.org Modern methods for generating arynes from carboxylic acids under mild conditions using light or heat are also being developed, potentially expanding the utility of such precursors. chemrxiv.org

Once formed, the naphthalyne intermediate can be trapped in situ by various reagents, most notably through pericyclic reactions such as cycloadditions. wikipedia.org Its electrophilic nature favors reactions with electron-rich species.

[4+2] Cycloaddition (Diels-Alder Reaction): Naphthalyne can act as a dienophile, reacting with conjugated dienes like cyclopentadiene or furan to yield complex polycyclic aromatic compounds.

[2+2] Cycloaddition: Reaction with alkenes, particularly those bearing electron-donating groups, can afford benzocyclobutene derivatives. wikipedia.org

Nucleophilic Addition: In the absence of a suitable trapping agent, arynes can be attacked by nucleophiles, leading to 1,2-disubstituted naphthalene products. They can also dimerize to form biphenylene. wikipedia.org

| Reaction Type | Trapping Agent | Resulting Structure |

| [4+2] Cycloaddition | Furan | Fused polycyclic ether |

| [2+2] Cycloaddition | Styrene | Naphtho[b]cyclobutene derivative |

| Nucleophilic Addition | Amine | 1-Amino-2-naphthoic acid derivative |

Derivatization and Advanced Functionalization Strategies for 1 Iodonaphthalene 2 Carboxylic Acid

Synthesis and Transformations of Ester and Amide Derivatives

The conversion of the carboxylic acid functional group in 1-iodonaphthalene-2-carboxylic acid into its corresponding ester and amide derivatives represents a fundamental and versatile strategy for modifying its chemical properties and enabling further functionalization. These transformations are typically achieved through well-established synthetic protocols.

Esterification: The formation of esters from this compound can be accomplished through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. Another effective method is alkylation using alkyl halides under basic conditions. For more sensitive substrates or to achieve higher yields, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the carboxylic acid, facilitating its reaction with an alcohol. Esterification is not only a final synthetic step but also a crucial method for derivatization prior to chromatographic analysis. libretexts.orggcms.cz

Amidation: The synthesis of amides from this compound is a key transformation for introducing nitrogen-containing functionalities. A common and effective method involves a two-step process where the carboxylic acid is first converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. youtube.com The resulting 1-iodonaphthalene-2-carbonyl chloride is then reacted with a primary or secondary amine to form the desired amide. Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using various peptide coupling reagents, such as DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxyl group for nucleophilic attack by the amine. libretexts.org These methods are highly efficient and allow for the synthesis of a wide array of amide derivatives. libretexts.orgyoutube.com

The following table summarizes common methods for the synthesis of ester and amide derivatives from a generic carboxylic acid, which are applicable to this compound.

Table 1: Synthesis of Ester and Amide Derivatives

| Derivative | Reagents | Typical Conditions | Notes |

|---|---|---|---|

| Esters | |||

| Methyl Ester | Methanol (CH₃OH), H₂SO₄ (cat.) | Reflux | Classic Fischer esterification. |

| Ethyl Ester | Ethanol (C₂H₅OH), DCC | Room Temperature | DCC coupling avoids harsh acidic conditions. |

| Benzyl Ester | Benzyl bromide, K₂CO₃ | DMF, Heat | Williamson ether synthesis-like esterification. |

| Amides |

Modifications of the Carboxylic Acid Group to Other Functional Groups (e.g., Alcohols, Aldehydes, Ketones)

Further transformations of the carboxylic acid group of this compound open avenues to a variety of other important functional groups, significantly broadening its synthetic utility.

Reduction to Alcohols: The most direct modification is the reduction of the carboxylic acid to a primary alcohol. This transformation is reliably achieved using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose, as it is powerful enough to reduce carboxylic acids efficiently. masterorganicchemistry.comchemguide.co.ukstudentdoctor.net The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to yield (1-iodonaphthalen-2-yl)methanol. orgosolver.comyoutube.com It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. chemguide.co.ukstudentdoctor.net

Conversion to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation because aldehydes are more susceptible to reduction than the starting carboxylic acid. quora.com Direct conversion is often not feasible. A common strategy involves a two-step process: first, the carboxylic acid is reduced completely to the primary alcohol, which is then re-oxidized to the aldehyde using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or by employing Swern or Dess-Martin periodinane oxidation conditions. quora.com Another approach is to first convert the carboxylic acid into a derivative that is stable to over-reduction, such as a Weinreb amide or an ester, which can then be reduced to the aldehyde using a sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures. reddit.com

Synthesis of Ketones: The conversion of this compound to a ketone requires the formation of a new carbon-carbon bond. This is typically not achieved in a single step. The standard method involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. The resulting 1-iodonaphthalene-2-carbonyl chloride can then be reacted with organometallic reagents. While highly reactive reagents like Grignard or organolithium reagents would lead to over-addition to form a tertiary alcohol, less reactive organometallic reagents like organocuprates (Gilman reagents) can react with the acyl chloride to furnish the desired ketone in good yield.

Table 2: Conversion of the Carboxylic Acid Group

| Target Functional Group | Method | Key Reagents | Intermediate |

|---|---|---|---|

| Primary Alcohol | Direct Reduction | LiAlH₄ | N/A |

Modification of the Aryl Iodide Group to Other Halogens or Non-Halogen Substituents

The aryl iodide moiety of this compound is a highly versatile functional group, serving as a linchpin for a wide range of cross-coupling reactions that enable the introduction of various substituents onto the naphthalene (B1677914) core.

Halogen Exchange: While direct halogen exchange on an aryl iodide (a Finkelstein-type reaction) is challenging, the iodine atom can be replaced with other halogens through multi-step sequences. For instance, conversion to a boronic acid followed by a copper-catalyzed halogenation could install a bromine or chlorine atom.

Cross-Coupling Reactions: The true power of the aryl iodide lies in its utility in palladium-catalyzed cross-coupling reactions. wikipedia.org These reactions form new carbon-carbon or carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.

Suzuki Coupling: Reaction with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, leading to biaryl compounds or alkyl-substituted naphthalenes.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to synthesize alkynylnaphthalenes. rsc.org

Heck Coupling: The coupling of the aryl iodide with an alkene under palladium catalysis yields a substituted alkene, providing a route to vinylnaphthalene derivatives.

Stille Coupling: This involves the reaction with an organostannane reagent to form C-C bonds. nih.gov

Decarboxylative Coupling: In some cases, the carboxylic acid itself can be used as a coupling partner in place of an organometallic reagent, reacting with another aryl halide in a decarboxylative cross-coupling process. wikipedia.org

These reactions are fundamental in modern organic synthesis and allow for the construction of complex molecular architectures from the this compound scaffold. researchgate.netchemistryviews.org

Table 3: Cross-Coupling Reactions of the Aryl Iodide Group

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl/Alkyl-substituted naphthalene |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl-substituted naphthalene |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Base (e.g., Et₃N) | Vinyl-substituted naphthalene |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | Aryl/Alkyl-substituted naphthalene |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | N-Aryl amine |

Introduction of Nitrogen-Containing Functionality

Nitrogen-containing functional groups can be incorporated into the this compound framework either by modifying the carboxylic acid group or by substituting the aryl iodide.

Amide Formation: As detailed in section 4.1, the most direct method to introduce a nitrogen atom is through the formation of an amide from the carboxylic acid group. This creates a robust C(O)-N bond and allows for the introduction of a wide variety of nitrogen-based substituents. libretexts.orglibretexts.org

Buchwald-Hartwig Amination: A powerful method for forming a C-N bond at the C1 position is the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.orglibretexts.org This palladium-catalyzed cross-coupling reaction directly connects the aryl iodide with a primary or secondary amine, an aniline, or even ammonia (B1221849) equivalents. wikipedia.orgyoutube.com The reaction typically requires a palladium catalyst, a specialized phosphine (B1218219) ligand (such as XPhos or SPhos), and a strong base (like sodium tert-butoxide). beilstein-journals.org This transformation is a cornerstone of modern medicinal chemistry for synthesizing aryl amines. youtube.com

Other Nitrogen Functionalities:

Nitriles: The carboxylic acid can be converted to a primary amide, which can then be dehydrated using reagents like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₄O₁₀) to yield a nitrile (-C≡N) group. libretexts.org

Azides: The aryl iodide can potentially be converted to an aryl azide, a versatile functional group for click chemistry and other transformations, through copper- or palladium-catalyzed reactions with sodium azide.

Stereoselective and Enantioselective Derivatization Strategies

For applications in fields such as medicinal chemistry and materials science, controlling the stereochemistry of derivatives is often critical. While this compound itself is achiral, stereoselective derivatization can be achieved when it reacts with or is transformed by chiral molecules or catalysts.

Diastereomeric Salt or Amide/Ester Formation: The most common strategy for resolving racemic compounds that can be applied here involves derivatization with a chiral auxiliary. tcichemicals.comtcichemicals.com If a chiral center is introduced elsewhere in the molecule, the resulting racemic carboxylic acid can be reacted with a single enantiomer of a chiral amine or alcohol. This reaction creates a mixture of diastereomers (e.g., diastereomeric amides or esters). Because diastereomers have different physical properties, they can often be separated using standard techniques like crystallization or chromatography. rsc.org Once separated, the chiral auxiliary can be cleaved to yield the individual enantiomers of the derivatized product. Chiral amines like (R)- or (S)-1-phenylethylamine are commonly used for this purpose.

Asymmetric Catalysis: In principle, if a reaction is performed on the this compound scaffold that creates a new stereocenter (for example, reduction of a ketone derivative to a secondary alcohol), this can be done enantioselectively using a chiral catalyst. Asymmetric hydrogenation, for instance, employs transition metal catalysts ligated with chiral phosphines to deliver hydrogen to one face of a prochiral double bond, leading to a significant excess of one enantiomer. acs.org

Derivatization for Analytical Applications (e.g., GC-MS derivatization)

Chemical derivatization is a crucial step in preparing this compound and its metabolites for analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The goal is to modify the analyte to improve its analytical properties, such as volatility, thermal stability, or detectability. nih.govresearchgate.net

GC-MS Derivatization: For GC analysis, the polar and non-volatile carboxylic acid group must be converted into a less polar, more volatile derivative. libretexts.org Common derivatization techniques include:

Esterification: Converting the carboxylic acid to its methyl or ethyl ester is a simple and effective method. gcms.czcolostate.edu This is often done using reagents like diazomethane (B1218177) or by heating with an alcohol and an acid catalyst.

Silylation: This is one of the most common derivatization methods, where the acidic proton of the carboxyl group is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. libretexts.orgusherbrooke.ca Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used for this purpose. The resulting TMS esters are significantly more volatile and thermally stable. usherbrooke.ca

LC-MS Derivatization: In LC-MS, derivatization is often employed to enhance ionization efficiency and sensitivity, especially in positive-ion mode where carboxylic acids ionize poorly. nih.govnih.gov This typically involves tagging the carboxyl group with a reagent that contains a permanently charged or easily ionizable moiety. tulane.eduresearchgate.net Reagents like 2-picolylamine or specialized hydrazides can be coupled to the carboxylic acid, introducing a basic nitrogen atom that is readily protonated, leading to a strong signal in the mass spectrometer. nih.gov

Table 4: Common Derivatization Reagents for Analytical Applications

| Analytical Method | Reagent Class | Example Reagent | Purpose |

|---|---|---|---|

| GC-MS | Alkylation | Diazomethane | Forms volatile methyl ester. gcms.cz |

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Forms volatile and stable TMS ester. usherbrooke.ca | |

| Esterification | Methanol / HCl | Forms methyl ester. colostate.edu | |

| LC-MS | Amine Coupling | 2-Picolylamine | Introduces an easily protonated nitrogen for enhanced ESI+ signal. nih.gov |

| Hydrazide Coupling | Girard's Reagent T | Adds a permanent positive charge for high sensitivity in ESI+. nih.gov | |

| Brominated Phenacyl | 4-Bromophenacyl Bromide | Adds a UV-active chromophore and a specific isotopic pattern for detection. |

Advanced Spectroscopic and Analytical Characterization of 1 Iodonaphthalene 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed insights into the connectivity and environment of individual atoms. nih.govprinceton.edunih.gov

¹H NMR Spectroscopy (Chemical Shifts, Coupling Constants, Spin Systems)

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. ubc.ca The chemical shifts (δ) in the ¹H NMR spectrum of 1-iodonaphthalene-2-carboxylic acid are influenced by the electron-withdrawing effects of the iodine and carboxylic acid groups, as well as the anisotropic effects of the naphthalene (B1677914) ring system. ucsd.edu Aromatic protons typically resonate in the downfield region (δ 6.5-8.0 ppm), with their specific shifts depending on their position relative to the substituents. ucsd.edumnstate.edu The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to hydrogen bonding. princeton.educhemicalbook.com

Spin-spin coupling between adjacent protons provides valuable information about the connectivity of the carbon skeleton. The coupling constants (J values) are dependent on the number of bonds separating the interacting protons and their dihedral angle. For instance, ortho-coupling (³J) between protons on adjacent carbons in the naphthalene ring is typically in the range of 6-8 Hz. ucsd.edu

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-3 | 7.5 - 7.8 | d | ³J(H3-H4) = ~8-9 |

| H-4 | 8.0 - 8.3 | d | ³J(H4-H3) = ~8-9 |

| H-5 | 7.8 - 8.1 | d | ³J(H5-H6) = ~7-8 |

| H-6 | 7.4 - 7.6 | t | ³J(H6-H5) = ~7-8, ³J(H6-H7) = ~7-8 |

| H-7 | 7.6 - 7.9 | t | ³J(H7-H6) = ~7-8, ³J(H7-H8) = ~7-8 |

| H-8 | 8.1 - 8.4 | d | ³J(H8-H7) = ~7-8 |

| COOH | >10 | br s | - |

Note: These are predicted values and may vary based on the solvent and other experimental conditions. "d" denotes a doublet, "t" a triplet, and "br s" a broad singlet.

¹³C NMR Spectroscopy (Carbonyl Carbon Shifts, Aromatic Carbon Shifts)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts in the ¹³C NMR spectrum of this compound are spread over a wider range than in ¹H NMR. oregonstate.edudocbrown.info The carbonyl carbon of the carboxylic acid group typically resonates in the range of 165-185 ppm. oregonstate.edu The carbon atom attached to the iodine (C-1) will show a characteristic upfield shift due to the heavy atom effect, while the other aromatic carbons will appear in the typical aromatic region of 120-150 ppm. oregonstate.educhemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 90 - 100 |

| C-2 | 135 - 145 |

| C-3 | 125 - 135 |

| C-4 | 125 - 135 |

| C-4a | 130 - 140 |

| C-5 | 125 - 135 |

| C-6 | 125 - 135 |

| C-7 | 125 - 135 |

| C-8 | 125 - 135 |

| C-8a | 130 - 140 |

| COOH | 168 - 175 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Multi-nuclear NMR (e.g., for Iodine-127, Fluorine-19 if present)

While ¹H and ¹³C are the most common nuclei studied in NMR, the presence of other NMR-active nuclei, such as iodine-127 and fluorine-19, can provide additional structural information.

Iodine-127 (¹²⁷I) NMR: Iodine-127 has a nuclear spin of 5/2 and is a quadrupolar nucleus, which often results in very broad signals that can be difficult to observe with standard high-resolution NMR spectrometers. researchgate.nethuji.ac.il The chemical shift range for ¹²⁷I is very wide. huji.ac.il While challenging, ¹²⁷I NMR can sometimes provide information about the electronic environment of the iodine atom. researchgate.netcore.ac.ukpascal-man.comrsc.org

Fluorine-19 (¹⁹F) NMR: If fluorinated derivatives of this compound were to be synthesized, ¹⁹F NMR would be a powerful tool for their characterization. acs.orgnih.gov Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR detection. biophysics.orgwikipedia.org The chemical shift range for ¹⁹F is extensive, providing high sensitivity to subtle changes in the molecular structure. wikipedia.orgspectrabase.com

2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for establishing the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules. nih.govoatext.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is instrumental in identifying neighboring protons and tracing out spin systems within the naphthalene ring. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edunih.govyoutube.comlibretexts.org This allows for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.eduyoutube.comlibretexts.org It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems across the molecule, such as linking the protons on the naphthalene ring to the carbonyl carbon of the carboxylic acid group. princeton.edu

Conformational Analysis via NMR

NMR spectroscopy can be used to study the preferred conformation of molecules in solution. arxiv.orgnih.gov For this compound, the orientation of the carboxylic acid group relative to the naphthalene ring is of interest. The steric hindrance between the bulky iodine atom at the C-1 position and the carboxylic acid group at the C-2 position likely forces the carboxylic acid group to adopt a specific conformation to minimize steric strain. This preferred conformation can be investigated by analyzing nuclear Overhauser effect (NOE) data from NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which provide information about through-space interactions between protons. Additionally, the study of ¹⁹F-NMR for fluorinated derivatives can also provide insights into conformational equilibria. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. nih.govprinceton.edunih.govrsc.org The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is broadened by hydrogen bonding. researchgate.net

C=O Stretch: A strong, sharp absorption band will appear in the region of 1680-1710 cm⁻¹ corresponding to the C=O stretching vibration of the carboxylic acid. researchgate.net The exact position will depend on the extent of hydrogen bonding.

C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations of the carboxylic acid will appear in the fingerprint region, typically around 1300 cm⁻¹ and 1400 cm⁻¹, respectively. researchgate.net

Aromatic C-H and C=C Stretches: Absorptions due to aromatic C-H stretching will be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

C-I Stretch: The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

The NIST WebBook provides reference spectra for related compounds such as 1-iodonaphthalene (B165133) and 2-naphthalenecarboxylic acid, which can be used for comparison. nist.govspectrabase.comnist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch (H-bonded) | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1680 - 1710 (strong, sharp) |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Carboxylic Acid | C-O Stretch | ~1300 |

| Carboxylic Acid | O-H Bend | ~1400 |

| C-I Bond | C-I Stretch | < 600 |

Carbonyl Stretching Frequencies and Their Interpretation

The infrared (IR) spectrum of a carboxylic acid is distinguished by a very broad O–H stretching band, typically observed between 2500 and 3300 cm⁻¹, and an intense carbonyl (C=O) stretching absorption. researchgate.net For aromatic carboxylic acids like this compound, the C=O stretching frequency generally appears in the range of 1720-1680 cm⁻¹. pg.edu.pl The conjugation of the carbonyl group with the naphthalene ring system lowers the stretching frequency compared to that of a saturated aliphatic ketone, which is typically found around 1715 cm⁻¹. pg.edu.pluomustansiriyah.edu.iq This shift to a lower wavenumber is due to the delocalization of π-electrons, which reduces the double-bond character of the C=O bond. youtube.com